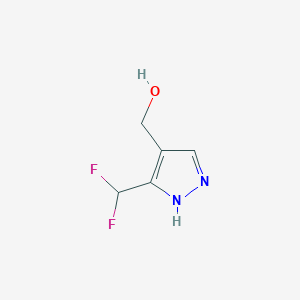
(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. For example, difluoroacetic acid can be used as a starting material, which undergoes esterification and subsequent cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Catalysts such as nanoscale titanium dioxide can be employed to enhance the reaction efficiency and reduce the reaction time . The use of cost-effective and readily available raw materials is also a key consideration in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (3-(Difluoromethyl)-1H-pyrazol-4-yl)carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a building block in the development of bioactive molecules. Its difluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Medicine
In medicine, derivatives of this compound are investigated for their antifungal and antibacterial properties. These derivatives can inhibit the growth of various pathogens, making them potential candidates for new therapeutic agents .
Industry
In the agrochemical industry, this compound is used as a precursor for the synthesis of fungicides. These fungicides can protect crops from fungal infections, thereby improving agricultural productivity .
Mécanisme D'action
The mechanism of action of (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol and its derivatives often involves the inhibition of specific enzymes. For example, in fungicides, these compounds inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid): This compound also features a difluoromethyl group and a pyrazole ring but has a carboxylic acid group instead of a hydroxymethyl group.
(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide): Similar to the previous compound but with a carboxamide group.
Uniqueness
(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol is unique due to its hydroxymethyl group, which provides additional sites for chemical modification. This allows for the synthesis of a wide range of derivatives with diverse biological activities .
Propriétés
Formule moléculaire |
C5H6F2N2O |
|---|---|
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanol |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1,5,10H,2H2,(H,8,9) |
Clé InChI |
WIURGKAIBNGAEY-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



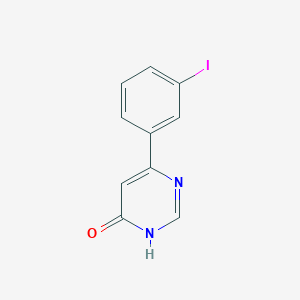
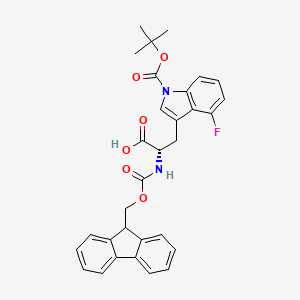
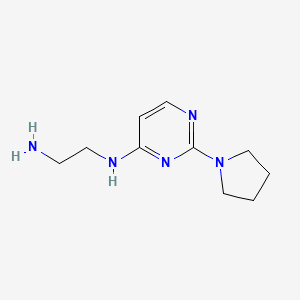
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
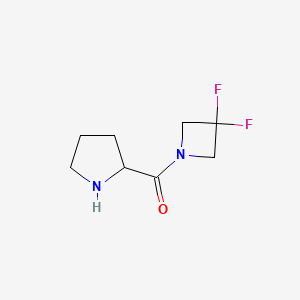
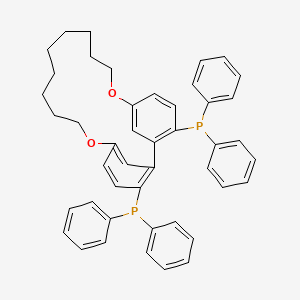

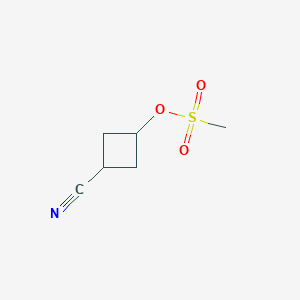
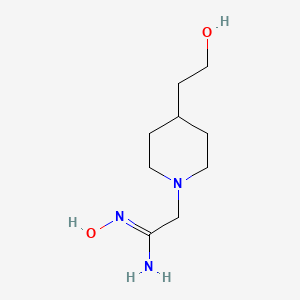
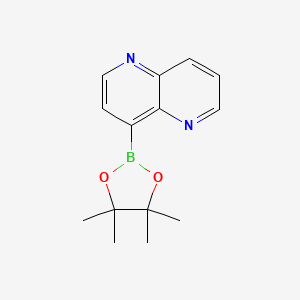
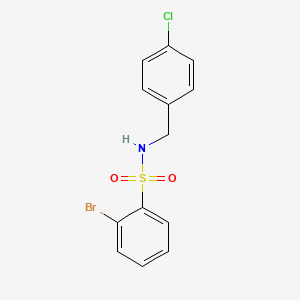
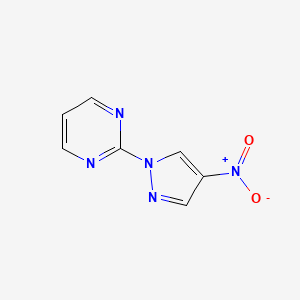
![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)
